N-[(2-CHLOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-CHLOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the reaction of 2-chlorobenzylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-[(2-CHLOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-[(2-CHLOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is used as a building block in organic synthesis
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which is involved in the biosynthesis of isoprenoids. By inhibiting this enzyme, the compound disrupts essential metabolic pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
N-(2-chlorobenzyl)-substituted hydroxamate: This compound also exhibits antimicrobial properties and inhibits the same enzyme, DXS.
4-(2-chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one: Another compound with a similar chlorobenzyl group, used in medicinal chemistry for its pharmacological activities.
Uniqueness: N-[(2-CHLOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-14-11(17-15-7)10(16)13-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVHSNFICZHZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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